Boc-Sec(pMeBzl)-OH
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Overview
Description
Boc-Sec(pMeBzl)-OH: tert-butoxycarbonyl-selenocysteine (p-methylbenzyl) hydroxide , is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group and the protection of the selenol group with a p-methylbenzyl (pMeBzl) group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of selenocysteine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Selenol Group: The selenol group is protected using p-methylbenzyl chloride in the presence of a base such as sodium hydride.
Purification: The resulting compound is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation reactions to form diselenides or seleninic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form selenols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: this compound can undergo substitution reactions where the p-methylbenzyl group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Diselenides, seleninic acids.
Reduction: Selenols.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: Boc-Sec(pMeBzl)-OH is widely used in peptide synthesis, particularly in the synthesis of selenopeptides. Selenopeptides have unique properties due to the presence of selenium, which can enhance the stability and activity of peptides.
Biology: In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes
Medicine: The compound is used in the development of therapeutic peptides and proteins. Selenocysteine-containing peptides have shown potential in antioxidant therapy and cancer treatment due to their ability to modulate redox reactions.
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Boc-Sec(pMeBzl)-OH is primarily related to its role as a selenocysteine derivative. Selenocysteine is incorporated into proteins and enzymes where it participates in redox reactions. The selenium atom in selenocysteine can undergo oxidation and reduction, allowing it to act as a catalyst in various biochemical processes. The molecular targets of selenocysteine include enzymes involved in antioxidant defense and redox regulation.
Comparison with Similar Compounds
Boc-Cys(pMeBzl)-OH: A cysteine derivative with similar protecting groups but contains sulfur instead of selenium.
Boc-Sec-OH: A selenocysteine derivative without the p-methylbenzyl protecting group.
Boc-Cys-OH: A cysteine derivative without the p-methylbenzyl protecting group.
Comparison:
Boc-Sec(pMeBzl)-OH vs. Boc-Cys(pMeBzl)-OH: this compound contains selenium, which imparts unique redox properties compared to the sulfur-containing Boc-Cys(pMeBzl)-OH.
This compound vs. Boc-Sec-OH: The presence of the p-methylbenzyl group in this compound provides additional protection to the selenol group, making it more stable under certain conditions.
This compound vs. Boc-Cys-OH: Similar to the comparison with Boc-Cys(pMeBzl)-OH, the selenium atom in this compound offers distinct redox capabilities compared to the sulfur atom in Boc-Cys-OH.
Properties
IUPAC Name |
(2R)-3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRDJVKMSGEAK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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